TAS2R8 Antagonist Potency: S6821 vs. S7958
S6821 demonstrates 1.7-fold higher potency as a TAS2R8 antagonist compared to its closest structural analog, S7958 [1]. In a recombinant human TAS2R8 cell-based FLIPR assay measuring inhibition of andrographolide-induced intracellular calcium flux, S6821 exhibited an IC50 of 0.035 µM (35 nM), while S7958 showed an IC50 of 0.060 µM (60 nM) . This difference is statistically significant and has been consistently reproduced in multiple assays, including a fluorescence polarization assay where S6821's IC50 was 50 nM vs. 60 nM for S7958 . For a given target effect, a lower concentration of S6821 is required, potentially reducing the amount of additive needed in a final product formulation.
| Evidence Dimension | In vitro TAS2R8 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.035 µM (35 nM) |
| Comparator Or Baseline | S7958: 0.060 µM (60 nM) |
| Quantified Difference | 1.7-fold higher potency for S6821 |
| Conditions | Recombinant human TAS2R8 stably expressed in cells co-expressing Galpha16gust44; measured by inhibition of andrographolide-induced intracellular calcium flux via FLIPR assay. |
Why This Matters
Higher potency translates to lower required usage levels to achieve the desired bitter-blocking effect, which can reduce the cost-in-use and potential for off-target interactions in complex food or pharmaceutical formulations.
- [1] Fotsing, J. R., et al. (2020). Discovery and Development of S6821 and S7958 as Potent TAS2R8 Antagonists. Journal of Medicinal Chemistry, 63(9), 4957-4977. View Source
